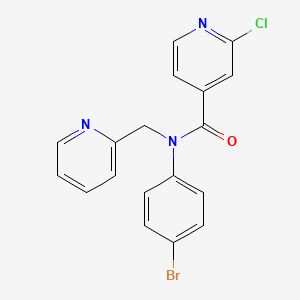

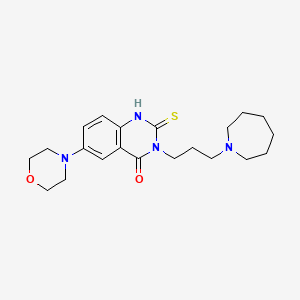

3-(3-azepan-1-ylpropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds analogous to the one , often involves starting from vicinal amino alcohols, oxiranes, or aziridines. Morpholines are utilized in medicinal and organic chemistry as catalysts, auxiliaries, biologically active substances, and building blocks (Palchikov, 2013). Another relevant synthetic route involves the use of 1,4-oxazines and phosphorus halides for the synthesis of phosphorylated derivatives, highlighting the chemical versatility of morpholine structures (Abdurakhmanova et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is intricately designed, incorporating morpholine and quinazolinone frameworks, which are pivotal in the compound's reactivity and potential biological applications. The structural analysis often focuses on the stereochemistry and the functional groups' position, which directly influences the compound's chemical behavior and interaction with biological targets (Puerto Galvis & Kouznetsov, 2018).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, attributable to their functional groups and inherent structural flexibility. These reactions can include substitutions, additions, and cyclizations, which are fundamental in the synthesis of complex organic molecules. The presence of the morpholine and quinazolinone moieties confers reactivity towards nucleophilic and electrophilic agents, facilitating diverse chemical transformations (Králová et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of heteroatoms (N, O) within the morpholine and quinazolinone rings affects the compound's polarity, thereby influencing its solubility in various solvents. These properties are crucial for determining the compound's suitability in different chemical reactions and its behavior under various conditions (Asif & Imran, 2019).

Chemical Properties Analysis

Chemically, the compound exhibits a range of reactivities due to its structural components. The morpholine ring imparts basicity, allowing for interactions with acids and electrophiles. Meanwhile, the quinazolinone moiety can participate in hydrogen bonding and π-π interactions due to its aromatic nature and the presence of nitrogen atoms. These chemical properties are fundamental in the compound's reactivity patterns and potential for further functionalization (Drehsen & Engel, 1983).

Applications De Recherche Scientifique

Synthesis of Heterocycles

Research has demonstrated efficient methods for synthesizing diverse heterocycles, including morpholines, azepines, and related structures, which are integral to the chemical backbone of the compound . For instance, Matlock et al. (2015) reported a concise synthesis of stereodefined C-substituted morpholines and azepines with high regio- and diastereoselectivity, showcasing the versatility of α-phenylvinylsulfonium salts in heterocycle formation (Matlock et al., 2015).

Anticonvulsant and Antimicrobial Activities

There is ongoing research into the biological activities of quinazolinone derivatives. Rajasekaran et al. (2013) synthesized a series of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their antimicrobial and anticonvulsant potentials. This study highlights the therapeutic potential of compounds structurally related to "3-(3-azepan-1-ylpropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" (Rajasekaran et al., 2013).

Chemical Structure and Reactivity

Further studies focus on the unique chemical reactivity and structural elucidation of similar compounds. Xia et al. (2013) isolated and identified a compound closely related in structure to the target compound, emphasizing the significance of detailed NMR and mass spectrometry data for understanding the molecular framework and reactivity (Xia et al., 2013).

Novel Synthetic Pathways

Innovative synthetic routes for creating complex molecular architectures incorporating elements of the target compound's structure have been explored. Cui et al. (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition methodology, demonstrating divergence in ring formation and highlighting the versatility of such approaches in synthesizing biologically relevant heterocycles (Cui et al., 2013).

Antitumor Evaluation

The compound and its derivatives have also been evaluated for antitumor activities. Muhammad et al. (2017) discussed the synthesis and antitumor evaluation of new morpholine-based heterocycles, revealing promising activities against human lung cancer and hepatocellular carcinoma cell lines. This underscores the potential for compounds within this chemical class to contribute to cancer research (Muhammad et al., 2017).

Propriétés

IUPAC Name |

3-[3-(azepan-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2S/c26-20-18-16-17(24-12-14-27-15-13-24)6-7-19(18)22-21(28)25(20)11-5-10-23-8-3-1-2-4-9-23/h6-7,16H,1-5,8-15H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQMATRBVWSLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)

![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)

![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)